The compound 2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic molecule with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting adenosine receptors. Its systematic IUPAC name is (2R,3R,4S,5R)-2-(2-chloro-6-((3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, and it has a molecular formula of C17H17ClIN5O4 and a molecular weight of 517.71 g/mol . The compound is characterized by its intricate structure that incorporates a purine base modified with a hydroxymethyl tetrahydrofuran moiety, which is essential for its biological activity.
This compound falls under the category of purine derivatives, which are known for their roles as nucleobases in nucleic acids and their pharmacological properties. The compound can be classified as an adenosine receptor antagonist, specifically targeting the A3 adenosine receptor subtype, which is implicated in various physiological processes including inflammation and cancer progression .
The synthesis of 2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves several key steps:
The molecular structure of this compound features:
The SMILES notation for this compound is O[C@H]1[C@H](N2C=NC3=C(NCC4=CC=CC(I)=C4)N=C(Cl)N=C23)O[C@H](CO)[C@H]1O
, which reflects its stereochemistry and functional groups .
The reactivity of this compound primarily involves:
As an antagonist of the A3 adenosine receptor, this compound exerts its biological effects by:
The physical properties include:
The chemical properties encompass:
This compound has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4